

# Application Notes and Protocols for MitoBloCK-6 in Cell Culture Experiments

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## Compound of Interest

Compound Name: MitoBloCK-6

Cat. No.: B1362762

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## Introduction

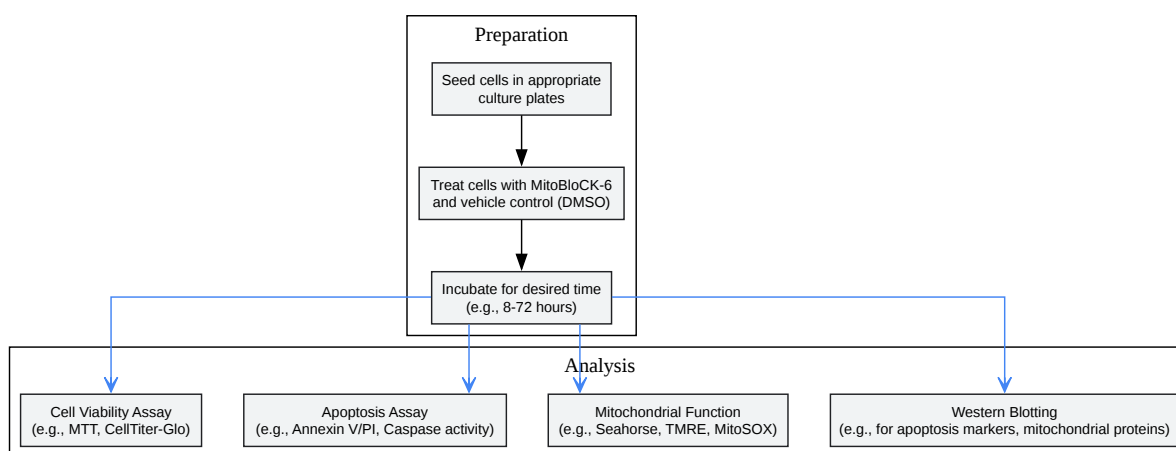
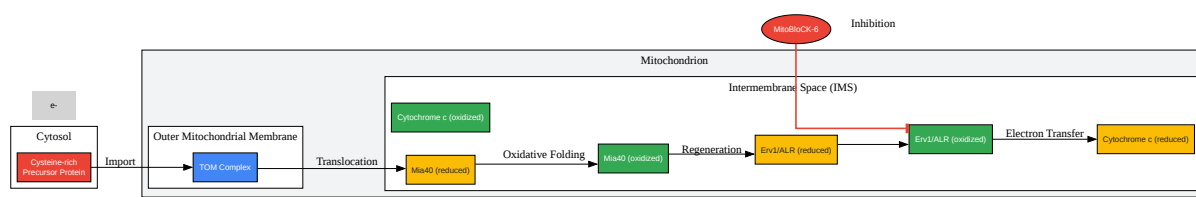
**MitoBloCK-6** is a potent and selective small molecule inhibitor of the mitochondrial Mia40/Erv1 disulfide relay system.[1][2] This system is crucial for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[2] The primary target of **MitoBloCK-6** is the sulfhydryl oxidase Erv1 (also known as Augmenter of Liver Regeneration or ALR in vertebrates), which plays a pivotal role in transferring electrons from reduced Mia40 to cytochrome c.[1][3] By inhibiting Erv1/ALR, **MitoBloCK-6** disrupts the import of numerous proteins essential for mitochondrial function and cellular homeostasis, making it a valuable tool for studying mitochondrial biology and a potential therapeutic agent in diseases with altered mitochondrial metabolism, such as cancer.[3][4][5]

These application notes provide detailed protocols for utilizing **MitoBloCK-6** in cell culture experiments to investigate its effects on cell viability, apoptosis, and mitochondrial function.

## Mechanism of Action

**MitoBloCK-6** specifically inhibits the oxidase activity of Erv1/ALR.[1] This inhibition disrupts the mitochondrial disulfide relay system, leading to the accumulation of unprocessed substrate proteins in the cytosol and at the outer mitochondrial membrane.[1] A key consequence of this disruption is the impairment of the TIM22 import pathway, which is responsible for inserting carrier proteins into the inner mitochondrial membrane.[1] This multifaceted disruption of

mitochondrial protein import ultimately leads to mitochondrial dysfunction, impacting cellular processes such as respiration, iron homeostasis, and cell survival.[4] In certain cell types, like human embryonic stem cells and some cancer cells, this can trigger apoptosis via the release of cytochrome c.[1][2][3]



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